Spiro[3.3]heptane-2,6-dicarboxamide
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Overview
Description
Spiro[33]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptane-2,6-dicarboxamide typically involves the reaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with amine derivatives. One common method is the condensation reaction between the dicarboxylic acid and an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylic acid.
Reduction: Spiro[3.3]heptane-2,6-diamine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3.3]heptane-2,6-dicarboxamide is used as a building block for the synthesis of complex molecules and polymers. Its rigid spirocyclic structure imparts unique properties to the resulting materials, such as enhanced thermal stability and mechanical strength .
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. The compound’s structural rigidity and ability to form hydrogen bonds make it a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its incorporation into polymer backbones can improve the material’s durability and resistance to degradation .
Mechanism of Action
The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the target’s binding pocket .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: The parent compound from which Spiro[3.3]heptane-2,6-dicarboxamide is derived.
Spiro[3.3]heptane-2,6-diamine: A reduced form of the compound with amine groups instead of amides.
Spiro[3.3]heptane-2,6-dispirofluorene: A derivative used in the production of hole-transporting materials for solar cells.
Uniqueness
This compound is unique due to its combination of spirocyclic rigidity and functional amide groups. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
Spiro[3.3]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which includes two carboxamide functional groups attached to a spiro[3.3]heptane framework. This structural configuration imparts distinctive properties that influence its biological activity and potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C₉H₁₄N₂O₄
- Structure : The compound features a rigid spirocyclic backbone that enhances its stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amide groups can form hydrogen bonds with active site residues, leading to:
- Inhibition of Enzyme Activity : By binding to enzymes, the compound can modulate their function, potentially inhibiting metabolic pathways.
- Receptor Modulation : Its structure allows it to fit into receptor binding sites, influencing cellular signaling pathways.
Biochemical Pathways
Research indicates that this compound affects several biochemical pathways:
- Cell Signaling : The compound has been shown to modulate cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Polymer Synthesis : It plays a significant role in the synthesis of optically active polymers, which can possess unique properties beneficial for various applications in materials science and biochemistry.
Research Findings
Numerous studies have explored the biological implications of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of this compound exhibit significant enzyme inhibition properties, making them potential candidates for drug development targeting specific metabolic pathways .
- Optical Activity :
-
Case Study on Drug Development :
- Research has shown that incorporating the spiro[3.3]heptane core into existing drug frameworks can enhance bioactivity while maintaining physicochemical properties . For instance, replacing phenyl rings in certain anticancer drugs with the spirocyclic structure has yielded compounds with improved stability and activity.
Applications
The unique properties of this compound enable its use in various applications:
- Medicinal Chemistry : Its derivatives are explored for potential therapeutic uses due to their ability to inhibit specific enzymes and modulate receptor functions.
- Material Science : The compound serves as a building block for high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
Comparative Analysis
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Spiro[3.3]heptane-2,6-dicarboxylic acid | Contains carboxylic acid groups instead of amides | Used mainly for polymer synthesis and as a chiral agent |
Glutamic Acid | Amino acid with a similar backbone but different functional groups | Involved directly in metabolic pathways |
Cyclohexane-1,4-dicarboxylic acid | Similar dicarboxylic structure but lacks spirocyclic features | More flexible structure; used in different chemical contexts |
Properties
CAS No. |
707-45-9 |
---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxamide |
InChI |
InChI=1S/C9H14N2O2/c10-7(12)5-1-9(2-5)3-6(4-9)8(11)13/h5-6H,1-4H2,(H2,10,12)(H2,11,13) |
InChI Key |
ACKODFNIGGGCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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